molecular formula C15H22N2O4S B2370893 N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034582-02-8

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2370893
CAS No.: 2034582-02-8
M. Wt: 326.41
InChI Key: NWCPJOJEORGDHE-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates an isochroman moiety, a methylsulfonamido group, and an acetamide backbone. The isochroman unit is a common scaffold found in various biologically active molecules, suggesting potential for interaction with diverse biological targets. The specific arrangement of these functional groups makes it a valuable candidate for investigating structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment. Its primary applications include use as a reference standard in analytical studies, a key intermediate in sophisticated organic synthesis, and a potential lead compound in drug discovery projects. Researchers can utilize this chemical to explore its physicochemical properties, mechanism of action, and binding affinity against specific protein targets. This compound is supplied with comprehensive analytical data to ensure identity and purity. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-[methyl(methylsulfonyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-16(15(18)10-17(2)22(3,19)20)9-14-8-12-6-4-5-7-13(12)11-21-14/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCPJOJEORGDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)CN(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative protocol:

  • Amine : N-Methyl-isochroman-3-ylmethylamine (synthesized via reductive amination of isochroman-3-ylmethylamine with formaldehyde).
  • Carbonyl : Acetophenone or terminal alkynes for annulation.
  • Isocyanide : tert-Butyl isocyanide.
  • Carboxylic Acid : N-Methylmethylsulfonamidoacetic acid.

The reaction proceeds in dimethyl sulfoxide (DMSO) at 90°C for 16 hours with 10 mol% copper(I) bromide and cesium carbonate as base, yielding the Ugi adduct. Subsequent copper-catalyzed annulation forms the isochroman ring, achieving yields up to 90%.

Limitations and Scope

  • Steric Hindrance : Bulky isocyanides reduce yields.
  • Regioselectivity : Competing pathways may lead to isoindolinyl byproducts.
  • Scale-Up : Gram-scale synthesis is feasible but requires rigorous purification.

Copper-Catalyzed Annulation Approach

Post-Ugi modifications often employ copper-catalyzed annulations to cyclize intermediates into the isochroman scaffold. This step is critical for establishing the benzopyran structure.

Catalytic System and Mechanism

Using copper(I) bromide (20 mol%) in polyethylene glycol (PEG) at 100°C for 2 hours, the annulation proceeds via a radical mechanism, where the copper catalyst abstracts a hydrogen atom, initiating cyclization. The choice of solvent (PEG vs. DMSO) significantly impacts reaction efficiency, with PEG enhancing solubility of hydrophobic intermediates.

Substrate Compatibility

  • Electron-Deficient Alkenes : Accelerate cyclization but may promote side reactions.
  • Protecting Groups : tert-Butoxycarbonyl (Boc) on the amine prevents undesired N-methylation during annulation.

Peptide Coupling Methods

Fragment coupling strategies, inspired by proteasome inhibitor syntheses, involve assembling the acetamide core separately and conjugating it to the isochromanmethylamine.

Active Ester Formation

The carboxylic acid (N-methylmethylsulfonamidoacetic acid) is activated as a pentafluorophenyl (PFP) ester using 2,3,4,5,6-pentafluorophenol and a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane.

Amine Coupling

The activated ester reacts with N-methyl-isochroman-3-ylmethylamine in the presence of N-methylmorpholine, yielding the target acetamide. This method achieves >85% purity after crystallization.

Comparative Analysis of Methods

Method Yield Scalability Complexity Key Advantage
Ugi-4CR/Annulation 70–90% Moderate High Convergent, fewer steps
Peptide Coupling 60–80% High Moderate High purity, established protocol

Key Observations :

  • The Ugi-4CR route is optimal for rapid diversification but requires meticulous optimization of copper catalysts.
  • Peptide coupling offers superior scalability and is preferred for industrial production.

Industrial-Scale Considerations

Cost-Efficiency

  • Copper Catalysts : Recyclable via precipitation, reducing metal waste.
  • Solvent Recovery : DMSO and PEG can be distilled and reused, lowering environmental impact.

Regulatory Compliance

  • Impurity Profiling : Phosphorous residues from DPPA (diphenylphosphoryl azide) in Curtius rearrangements necessitate ion-exchange chromatography.
  • Genotoxic Controls : Alkylating agents (e.g., formaldehyde) must be minimized to <1 ppm in final products.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Pharmacokinetic Insights Evidence Source
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir) Thiazole sulfonamide, pyridinylphenyl Antiviral (herpes simplex) Oral bioavailability; acid-stable
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Bromophenyl, pyridazinone FPR2 agonist (anti-inflammatory) Activates chemotaxis in neutrophils
N-(4-Chlorophenyl)-N-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide Chlorophenyl, triazinoindole Protein-targeting (hit identification) Purified via column chromatography
N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Chloromethylphenyl, triazole-thiophene Not specified (structural analog) CAS: 562829-68-9
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide Quinazoline sulfonyl, methoxyphenyl Anticancer (HCT-1, MCF-7 cell lines) High cytotoxicity via MTT assay

Sulfonamide/Acetamide Derivatives

  • Pritelivir () : Shares a sulfonamide-acetamide backbone but substitutes the isochroman group with a thiazole-pyridinylphenyl system. Its antiviral activity against herpes viruses highlights the role of sulfonamide groups in targeting viral enzymes. The target compound’s methylsulfonamido group may offer improved metabolic stability compared to Pritelivir’s bulkier thiazole sulfonamide .
  • Pyridazinone Derivatives (): Bromophenyl-pyridazinone acetamides act as FPR2 agonists, suggesting that aromatic substituents enhance receptor binding. The target’s isochroman moiety may similarly engage aromatic interactions but with altered selectivity due to its bicyclic structure .

Chlorophenyl/Triazole Analogues

  • Triazinoindole Propanamide (): Combines a chlorophenyl group with a triazinoindole thioether. While structurally distinct, its use in protein hit identification underscores the utility of halogenated aromatics in target engagement. The target compound’s lack of halogens may reduce off-target toxicity .
  • Triazole-Thiophene Acetamide () : Features a thiophene-triazole system, demonstrating the versatility of heterocyclic appendages. The target’s isochroman group could confer superior solubility compared to thiophene’s hydrophobicity .

Anticancer Acetamides ()

Quinazoline sulfonyl acetamides exhibit potent cytotoxicity, with morpholine and piperidine substituents enhancing activity. The target compound’s methylsulfonamido group may lack the electron-withdrawing effects of quinazoline sulfonyl but could improve membrane permeability due to its smaller size .

Hypothetical Pharmacological Profile

Based on structural analogs:

  • Antiviral Potential: Pritelivir’s success suggests methylsulfonamido acetamides could inhibit viral proteases or polymerases.
  • CNS Penetration : The isochroman group’s lipophilicity may enhance blood-brain barrier crossing, unlike bromophenyl or thiazole derivatives.
  • Metabolic Stability : Methylsulfonamido groups resist oxidative metabolism better than bulkier sulfonamides (e.g., thiazole in Pritelivir).

Q & A

Q. How can polymorphism impact crystallographic and pharmacological data?

  • Methodology :
  • Polymorph Screening : Recrystallize from 10+ solvents (e.g., acetone, methanol) and characterize via PXRD .
  • Dissolution Testing : Compare solubility and dissolution rates of polymorphs in simulated gastric fluid .
  • Stability Studies : Accelerated aging (40°C/75% RH, 6 months) assesses form conversion risks .

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